Chlorcyclizine Hydrochloride (CAS 1620-21-9) is a first-generation diphenylmethylpiperazine-class H1 receptor antagonist widely utilized as an active pharmaceutical ingredient (API) and a specialized research biochemical. Beyond its classical antihistamine properties, this compound is distinguished by its para-chloro-substituted benzhydryl ring and its formulation as a hydrochloride salt, which together confer exceptional aqueous solubility (1:2 ratio) and a slightly acidic to neutral pH profile (pH 4.8–5.5 at 1%) . In contemporary procurement, it is highly valued not only for liquid allergy and motion sickness formulations but also as a validated small-molecule scaffold for direct-acting antiviral (DAA) research, specifically targeting viral entry mechanisms in Hepatitis C (HCV) and SARS-CoV-2 [1].
Generic substitution of Chlorcyclizine Hydrochloride with closely related piperazine antihistamines, such as Cyclizine or Hydroxyzine, or with un-salified free-base forms, frequently leads to formulation failures and loss of specialized bioactivity. While Cyclizine shares the core piperazine structure, it lacks the critical para-chloro substitution, resulting in significantly lower aqueous solubility (classified as only 'slightly soluble') and a near-total loss of the specific viral entry inhibition properties observed in Chlorcyclizine [1]. Furthermore, utilizing ortho- or meta-chloro isomers instead of the precise para-chloro configuration drastically reduces pharmacological potency . Consequently, buyers must procure the exact para-chloro hydrochloride salt to ensure high-concentration aqueous processability and to maintain the compound's dual-action efficacy in both H1 antagonism and antiviral screening workflows [2].
The hydrochloride salt form of Chlorcyclizine provides superior aqueous solubility compared to structurally similar analogs, which is a critical parameter for liquid formulation and high-throughput assay preparation. Chlorcyclizine Hydrochloride is freely soluble in water at an approximate 1:2 ratio, whereas Cyclizine Hydrochloride is classified as only slightly soluble in water . This high solubility allows for the preparation of concentrated stock solutions without the need for harsh organic co-solvents.
| Evidence Dimension | Aqueous Solubility Limit |
| Target Compound Data | Soluble in water (1:2 ratio) |
| Comparator Or Baseline | Cyclizine Hydrochloride (Slightly soluble in water) |
| Quantified Difference | Orders of magnitude higher aqueous solubility for the chlorinated analog |
| Conditions | Standard dissolution in cold/room-temperature water |
Enables the formulation of high-concentration aqueous injectables and assay stocks without precipitating or requiring complex solubilizers.
The precise placement of the chlorine atom on the benzhydryl ring is strictly required for the compound's optimal pharmacological activity. Structure-activity relationship (SAR) studies demonstrate that the para-substituted (4-chloro) configuration of Chlorcyclizine yields maximum potency, whereas substitution of the halogen at the 2-position (ortho) or 3-position (meta) results in a much less potent compound .
| Evidence Dimension | Pharmacological Potency (H1 / Antiviral) |
| Target Compound Data | High potency (para-chloro substituted) |
| Comparator Or Baseline | Ortho- or meta-chloro substituted analogs |
| Quantified Difference | Drastic reduction in potency for non-para isomers |
| Conditions | SAR profiling and receptor binding assays |
Dictates that procurement must strictly verify the para-chloro isomeric purity to avoid acquiring sub-potent batches that compromise downstream applications.
Unlike standard piperazine antihistamines, Chlorcyclizine Hydrochloride exhibits potent, specific direct-acting antiviral (DAA) properties. In cell-based quantitative high-throughput screening, Chlorcyclizine Hydrochloride demonstrated an EC50 of approximately 44 nM for inhibiting Hepatitis C Virus (HCV) entry into host cells . This specific mechanism—blocking viral fusion rather than just RNA replication—is not broadly shared by non-chlorinated analogs like Cyclizine, making Chlorcyclizine a highly specific dual-action scaffold.
| Evidence Dimension | Anti-HCV Activity (EC50) |
| Target Compound Data | ~44 nM (Inhibits viral entry) |
| Comparator Or Baseline | Standard non-chlorinated piperazine antihistamines (Lack specific potent entry inhibition) |
| Quantified Difference | Highly specific nanomolar entry inhibition unique to the CCZ scaffold |
| Conditions | Cell-based HCVcc infection assay |
Makes this exact compound an essential positive control and structural precursor for developing novel viral fusion inhibitors.
Chlorcyclizine has been identified as a targeted inhibitor of coronavirus entry mechanisms. Utilizing a photoaffinity probe (CCZ-DB), researchers demonstrated that the Chlorcyclizine scaffold specifically cross-links to the fusion peptide of the SARS-CoV-2 spike protein, inhibiting pseudotyped virus entry with an EC50 of 12.92 μM [1]. Control probes lacking the specific functional binding moieties of the drug were completely inactive in the same assay.
| Evidence Dimension | Viral Entry Inhibition (EC50) |
| Target Compound Data | 12.92 μM against VSV-SARS-CoV-2-S |
| Comparator Or Baseline | Structural control probes (Inactive) |
| Quantified Difference | Specific micromolar inhibition of viral fusion vs. no activity |
| Conditions | VSV-SARS-CoV-2-S pseudotyped virus assay |
Validates the procurement of Chlorcyclizine as a specialized chemical biology tool for investigating coronavirus membrane fusion and entry pathways.
Because Chlorcyclizine Hydrochloride exhibits specific nanomolar inhibition of HCV entry (EC50 ~44 nM) and micromolar inhibition of SARS-CoV-2 fusion, it is an ideal benchmark compound for viral entry assays. Procuring this specific API allows researchers to use a well-characterized, highly water-soluble positive control when screening for novel direct-acting antivirals (DAAs) .
The compound's exceptional aqueous solubility (1:2 ratio) and stable, slightly acidic pH profile (4.8–5.5 at 1%) make it vastly superior to Cyclizine Hydrochloride for developing concentrated liquid allergy medications, syrups, or injectable formulations. It eliminates the need for complex co-solvents, streamlining the manufacturing process .
The strict structure-activity relationship requiring the para-chloro substitution means that Chlorcyclizine Hydrochloride is the optimal starting material or reference scaffold for synthesizing next-generation antihistaminic or antiviral derivatives. Its use ensures that the critical pharmacophore responsible for high H1 receptor affinity and viral fusion peptide binding is maintained [1].
Acute Toxic;Irritant